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Introduction
Leinamycin is a potent antitumor antibiotic produced by Streptomyces atroolivaceus.[1] Its

unique molecular architecture, featuring a spiro-fused 1,3-dioxo-1,2-dithiolane moiety attached

to an 18-membered macrolactam ring, is responsible for its remarkable biological activity.[2][3]

[4] The characterization and detailed structural elucidation of Leinamycin and its analogues

are critical for understanding its mechanism of action and for the development of new

anticancer therapeutics. This document provides detailed application notes and experimental

protocols for the spectroscopic analysis of Leinamycin, intended for researchers, scientists,

and drug development professionals. The primary techniques covered include Nuclear

Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Ultraviolet-Visible (UV-

Vis) Spectroscopy, and Circular Dichroism (CD) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the complete structural elucidation of

Leinamycin in solution, providing detailed information about the connectivity and

stereochemistry of the molecule.[5] A combination of one-dimensional (1D) and two-

dimensional (2D) NMR experiments is essential for unambiguous assignment of all proton and

carbon signals.[2][6]
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1D NMR (¹H and ¹³C): ¹H NMR provides initial information on the types of protons and their

immediate electronic environment, while ¹³C NMR reveals the carbon skeleton of the

molecule.

2D NMR (COSY, HSQC, HMBC, NOESY):

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings,

establishing connectivity between adjacent protons.[2]

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly

attached carbons (¹H-¹³C one-bond correlations).[2]

HMBC (Heteronuclear Multiple Bond Correlation): Establishes long-range (2-3 bond)

correlations between protons and carbons, crucial for connecting different spin systems

and identifying quaternary carbons.[2]

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-

space proximity of protons, which is vital for determining the relative stereochemistry and

3D conformation of the molecule.[2]

Quantitative Data
The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for Leinamycin
in different deuterated solvents.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) for Leinamycin Analogs.[2]
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Position
LNM A1 (3) in
CDCl₃ (400 MHz)

LNM Z2 (7) in
DMSO-d₆ (700 MHz)

LNM Z3 (8) in
DMSO-d₆ (700 MHz)

2 -
2.84 (d, 14.1), 2.76 (d,

14.1)
5.58 (d, 1.8)

4 - 1.85 (m), 1.25 (m)
2.17 (br d, 13.0), 2.07

(m)

4' - 2.91 (m) 3.70 (br q, 6.9)

7 - - -

8 - 4.86 (dd, 8.9, 3.4) -

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for Leinamycin Analogs.[2]

Position
LNM A1 (3)
in CDCl₃
(100 MHz)

LNM A2 (4)
in CDCl₃

LNM Z1 (6)
in CDCl₃

LNM Z2 (7)
in DMSO-d₆
(175 MHz)

LNM Z3 (8)
in DMSO-d₆
(175 MHz)

1 - - - - 166.7

2 - 37.9 - 44.6 123.4

3 - 60.7 - 51.2 150.4

4 - 34.3 - 27.2 27.2

5 - - - 39.3 39.3

7 119.4 - 52.2 125.9 -

8 40.4 - 73.1 75.8 -

18 15.5 - - - -

Experimental Protocol
1.3.1. Sample Preparation
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Weigh 5-10 mg of purified Leinamycin for ¹H NMR and 20-30 mg for ¹³C and 2D NMR

experiments.

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

The choice of solvent may depend on the solubility of the specific Leinamycin analog.

Ensure the sample is fully dissolved. If particulates are present, filter the solution through a

small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube.

The final sample height in the NMR tube should be approximately 4-5 cm.

1.3.2. NMR Data Acquisition

Instrument: Bruker Avance III Ultrashield 700 spectrometer or equivalent.[2]

Frequency: 700 MHz for ¹H and 175 MHz for ¹³C.[2]

1D ¹H NMR:

Number of scans: 16-64

Acquisition time: ~2-3 s

Relaxation delay: 1-2 s

1D ¹³C NMR:

Number of scans: 1024-4096 (or more, depending on concentration)

Acquisition time: ~1-2 s

Relaxation delay: 2-5 s

2D NMR (COSY, HSQC, HMBC, NOESY):

Use standard Bruker pulse programs.

Optimize acquisition parameters (e.g., number of increments, number of scans per

increment) based on sample concentration and desired resolution. For HMBC, a long-
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range coupling constant (J) of 8 Hz is typically used. For NOESY, a mixing time of 300-800

ms is common for molecules of this size.

Data Processing and Analysis Workflow
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Caption: Workflow for Leinamycin structure elucidation using NMR spectroscopy.

Mass Spectrometry (MS)
Mass spectrometry is indispensable for determining the molecular weight and elemental

composition of Leinamycin and its analogues. High-resolution mass spectrometry (HRMS)

provides highly accurate mass measurements, enabling the confident determination of

molecular formulas. Fragmentation patterns observed in tandem MS (MS/MS) experiments can

provide valuable structural information.
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High-Resolution Electrospray Ionization (HR-ESI-MS): This is the preferred method for

obtaining accurate mass measurements of Leinamycin. ESI is a soft ionization technique

that typically produces protonated molecules ([M+H]⁺) with minimal fragmentation.[2]

Tandem MS (MS/MS): By isolating the parent ion and subjecting it to collision-induced

dissociation (CID), fragmentation patterns can be generated. These patterns provide insights

into the structure of the molecule, helping to confirm the presence of key functional groups

and the overall connectivity.

Quantitative Data
Table 3: High-Resolution Mass Spectrometry Data for Leinamycin and its Analogs.[2]

Compound Molecular Formula
Calculated [M+H]⁺
(m/z)

Observed [M+H]⁺
(m/z)

LNM A1 (3) C₂₂H₂₆N₂O₅S₃ 495.1081 495.1080

LNM A2 (4) C₂₂H₂₈N₂O₇S₂ - 497.1403

LNM Z1 (6) C₂₂H₂₈N₂O₆S₂ 481.1466 481.1457

LNM Z2 (7) C₂₂H₂₈N₂O₅S₂ 465.1517 465.1526

LNM Z3 (8) C₂₂H₂₆N₂O₅S 431.1639 431.1648

Experimental Protocol
2.3.1. Sample Preparation

Prepare a stock solution of the purified Leinamycin analog in a suitable solvent (e.g.,

methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

Dilute the stock solution to a final concentration of 1-10 µg/mL with a solvent compatible with

ESI-MS, typically a mixture of water and an organic solvent (e.g., 50:50 acetonitrile:water)

with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.

Filter the final solution through a 0.22 µm syringe filter to remove any particulates.
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2.3.2. Mass Spectrometry Data Acquisition

Instrument: Agilent 6230 TOF LC/MS system or a similar high-resolution mass spectrometer.

[2]

Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

Mass Analyzer: Time-of-Flight (TOF).

Scan Range: m/z 100-1000.

Capillary Voltage: 3500-4000 V.

Fragmentor Voltage: 100-150 V.

Drying Gas (N₂) Flow: 5-10 L/min.

Drying Gas Temperature: 300-350 °C.

Nebulizer Pressure: 30-40 psi.

Calibration: Use an appropriate calibration standard to ensure high mass accuracy.

Mass Spectrometry Analysis Workflow
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Sample Preparation & Infusion

Data Acquisition
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Caption: Workflow for Leinamycin analysis using Mass Spectrometry.

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the

Leinamycin molecule. The presence of a conjugated system in Leinamycin gives rise to a

characteristic absorption maximum in the UV region.
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Application Notes
Structural Confirmation: The UV-Vis spectrum can serve as a characteristic fingerprint for the

Leinamycin scaffold, particularly the conjugated (Z,E)-thiazol-5-yl-penta-2,4-dienone moiety,

which has a maximum UV absorption around 320-330 nm.[2][7]

Quantification: Using the Beer-Lambert law, the concentration of a Leinamycin solution can

be determined if the molar extinction coefficient (ε) is known.

Quantitative Data
Table 4: UV-Vis Spectroscopic Data for Leinamycin Analogs in DMSO.[2]

Compound λmax (nm) log ε

LNM A1 (3) 326 4.06

LNM Z2 (7) 326 4.11

LNM Z3 (8) 331 4.17

Experimental Protocol
3.3.1. Sample Preparation

Prepare a stock solution of Leinamycin in a suitable UV-transparent solvent (e.g., DMSO,

methanol, ethanol) at a known concentration.

Dilute the stock solution to obtain a final concentration that gives an absorbance reading in

the optimal range of the spectrophotometer (typically 0.1-1.0 AU).

Use a matched pair of quartz cuvettes (1 cm path length). Fill one cuvette with the solvent to

be used as a blank and the other with the Leinamycin solution.

3.3.2. UV-Vis Data Acquisition

Instrument: NanoDrop 2000C spectrophotometer (Thermo Scientific) or equivalent double-

beam UV-Vis spectrophotometer.[2]
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Wavelength Range: 200-600 nm.

Blank: Use the solvent in which the Leinamycin is dissolved.

Procedure:

Record the baseline with the blank cuvette.

Measure the absorbance spectrum of the Leinamycin solution.

Identify the wavelength of maximum absorbance (λmax).

Circular Dichroism (CD) Spectroscopy
While no specific CD spectroscopic data for Leinamycin itself has been reported, this

technique can be invaluable for studying its interaction with its biological target, DNA.[8][9][10]

Leinamycin is known to alkylate DNA, and CD spectroscopy can provide insights into the

conformational changes of DNA upon binding of the drug.

Application Notes
DNA Conformational Changes: CD spectroscopy is highly sensitive to the secondary

structure of DNA. Changes in the CD spectrum of DNA upon addition of Leinamycin can

indicate binding and potential alterations in DNA conformation (e.g., from B-form to A-form or

Z-form).[9]

Binding Mode and Affinity: By titrating DNA with Leinamycin and monitoring the changes in

the CD signal, it is possible to determine the binding stoichiometry and affinity.[8] Induced

CD signals of the ligand upon binding can also provide information about the binding mode.

Proposed Experimental Protocol for Leinamycin-DNA
Interaction Study
4.2.1. Sample Preparation

Prepare a stock solution of calf thymus DNA (or a specific oligonucleotide sequence) in a

suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4, with 100 mM NaCl).
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Determine the concentration of the DNA solution using UV-Vis spectroscopy at 260 nm.

Prepare a stock solution of Leinamycin in a compatible solvent (e.g., DMSO), ensuring the

final concentration of the organic solvent in the CD sample is low (<1%) to avoid

interference.

For a titration experiment, prepare a series of solutions with a constant concentration of DNA

and increasing concentrations of Leinamycin.

4.2.2. CD Data Acquisition

Instrument: Jasco J-815 spectropolarimeter or equivalent.

Wavelength Range: 220-400 nm.

Cell Path Length: 1 cm quartz cuvette.

Bandwidth: 1 nm.

Scan Speed: 100 nm/min.

Data Pitch: 0.5 nm.

Accumulations: 3-5 scans, averaged.

Temperature: 25 °C.

Procedure:

Record the CD spectrum of the buffer alone.

Record the CD spectrum of the DNA solution.

Record the CD spectra of the DNA-Leinamycin mixtures at different molar ratios.

Subtract the buffer spectrum from all other spectra.

Leinamycin-DNA Interaction Analysis Pathway
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Experiment Setup

CD Spectroscopy

Data Analysis

Prepare DNA Solution
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Prepare Leinamycin Solution
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Caption: Proposed workflow for studying Leinamycin-DNA interactions using CD

spectroscopy.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 14 Tech Support

https://pubmed.ncbi.nlm.nih.gov/15112993/
https://pubmed.ncbi.nlm.nih.gov/15112993/
https://pubmed.ncbi.nlm.nih.gov/15112993/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6211295/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6211295/
https://www.nmr.chemie.hhu.de/en/sample-preparation
https://microbenotes.com/uv-vis-spectroscopy/
https://experiments.springernature.com/articles/10.1007/978-1-4939-6634-9_4
https://experiments.springernature.com/articles/10.1007/978-1-4939-6634-9_4
https://pmc.ncbi.nlm.nih.gov/articles/PMC4607584/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4607584/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4607584/
https://pubs.acs.org/doi/10.1021/acs.jnatprod.9b01068
https://pubmed.ncbi.nlm.nih.gov/18079716/
https://pubmed.ncbi.nlm.nih.gov/18079716/
https://www.mdpi.com/1422-0067/13/3/3394
https://www.mdpi.com/1422-0067/13/3/3394
https://pubmed.ncbi.nlm.nih.gov/22489158/
https://pubmed.ncbi.nlm.nih.gov/22489158/
https://www.benchchem.com/product/b1244377#spectroscopic-analysis-techniques-for-leinamycin-characterization
https://www.benchchem.com/product/b1244377#spectroscopic-analysis-techniques-for-leinamycin-characterization
https://www.benchchem.com/product/b1244377#spectroscopic-analysis-techniques-for-leinamycin-characterization
https://www.benchchem.com/product/b1244377#spectroscopic-analysis-techniques-for-leinamycin-characterization
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1244377?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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